JQ-35, (S)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

RO-6870810 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: El compuesto se utiliza como una herramienta para estudiar el papel de las proteínas BET en la remodelación de la cromatina y la expresión génica.

Biología: Los investigadores utilizan RO-6870810 para investigar las vías biológicas reguladas por las proteínas BET y su impacto en la proliferación y diferenciación celular.

Medicina: El compuesto se está explorando como un posible agente terapéutico para varios tipos de cáncer, incluyendo la leucemia mieloide aguda, el síndrome mielodisplásico y el mieloma múltiple

Mecanismo De Acción

RO-6870810 ejerce sus efectos uniéndose a los dominios bromodominio de las proteínas BET, previniendo su interacción con péptidos de histonas acetilados. Esta interrupción de la remodelación de la cromatina conduce a una expresión génica alterada e inhibición de la proliferación celular. Los objetivos moleculares de RO-6870810 incluyen proteínas BET como BRD2, BRD3, BRD4 y BRDT .

Análisis Bioquímico

Biochemical Properties

(S)-JQ-35 interacts with the BET family of bromodomain-containing proteins . These proteins play a crucial role in regulating gene expression. The interaction between (S)-JQ-35 and these proteins can influence various biochemical reactions within the cell .

Cellular Effects

(S)-JQ-35 has been shown to have effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-JQ-35 involves its binding interactions with the BET family of bromodomain-containing proteins . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-JQ-35 can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (S)-JQ-35 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-JQ-35 is involved in metabolic pathways that interact with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

(S)-JQ-35 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (S)-JQ-35 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

RO-6870810 se sintetiza mediante un proceso de múltiples pasos que implica la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética generalmente involucra los siguientes pasos:

Formación de la estructura principal: La estructura principal de RO-6870810 se sintetiza a través de una serie de reacciones, incluyendo ciclización y transformaciones de grupos funcionales.

Introducción de grupos funcionales: Se introducen varios grupos funcionales a la estructura principal a través de reacciones de sustitución, asegurando las propiedades químicas y la actividad biológica deseadas.

Reacciones de acoplamiento finales: El producto final se obtiene mediante el acoplamiento de los compuestos intermedios bajo condiciones de reacción específicas, como la temperatura y la elección del solvente.

Métodos de Producción Industrial

La producción industrial de RO-6870810 involucra la escalabilidad del proceso de síntesis de laboratorio, asegurando un alto rendimiento y pureza. Esto normalmente incluye la optimización de las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para lograr una producción eficiente y rentable.

Análisis De Reacciones Químicas

Tipos de Reacciones

RO-6870810 sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o reemplazar grupos funcionales en la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos bajo condiciones controladas para lograr las sustituciones deseadas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden dar lugar a análogos con diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

RO-6870810 es estructuralmente similar a otros inhibidores de BET, como (+)-JQ1 y CPI-203. tiene propiedades químicas y biológicas optimizadas que mejoran su eficacia y seguridad. Las características únicas de RO-6870810 incluyen su alta selectividad para las proteínas BET y su capacidad para interrumpir la remodelación de la cromatina de manera más efectiva .

Lista de Compuestos Similares

(+)-JQ1: Un inhibidor de BET bien conocido con mecanismos de acción similares.

CPI-203: Otro inhibidor de BET con potente actividad anticancerígena.

RG6146: Un compuesto estructuralmente relacionado con RO-6870810 con propiedades biológicas similares.

Propiedades

IUPAC Name |

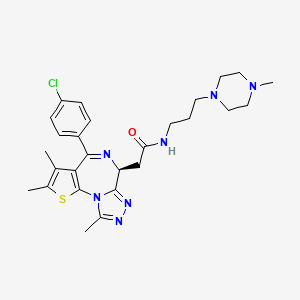

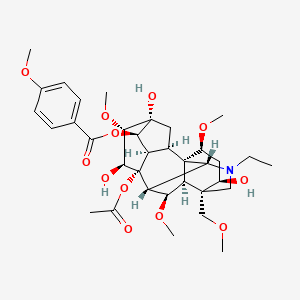

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQXLRYFPSZKDU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-98-7 | |

| Record name | JQ-35, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-6870810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-6870810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TEN-010 exert its anti-tumor activity in NMC?

A1: TEN-010 targets the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. In NMC, a characteristic chromosomal translocation leads to the formation of a BRD4-NUT fusion protein. This fusion protein drives oncogenesis by promoting the transcription of genes involved in cell proliferation and survival [, ]. TEN-010 binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This disruption inhibits the BRD4-NUT fusion protein's ability to activate transcription, ultimately leading to the suppression of oncogenic gene expression and tumor growth [, ].

Q2: What is the significance of the reported clinical responses to TEN-010 in NMC patients?

A2: NMC is a rare and aggressive cancer with limited treatment options and a poor prognosis. The reported partial responses observed in NMC patients treated with TEN-010 are highly significant []. These findings represent the first documented instances of clinical benefit from a BET inhibitor in this disease, offering a potential breakthrough in NMC treatment. Moreover, these results validate preclinical studies demonstrating the efficacy of BET inhibitors in NMC models []. This clinical validation highlights TEN-010 as a promising therapeutic candidate for further investigation in NMC.

Q3: What are the future directions for research on TEN-010 in NMC?

A3: Further research is crucial to optimize the use of TEN-010 in NMC. This includes:

- Determining the optimal dosing regimen: The initial clinical trial explored different doses of TEN-010, and further studies are needed to define the dose that maximizes efficacy while minimizing toxicity [].

- Exploring combination therapies: Combining TEN-010 with other anti-cancer agents might enhance its effectiveness []. Preclinical studies could identify synergistic drug combinations to be evaluated in future clinical trials.

- Identifying biomarkers of response: Research is needed to identify biomarkers that can predict which patients are most likely to respond to TEN-010 treatment, enabling personalized therapy approaches [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)